molecular formula C9H13NO3 B13579663 ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate

ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13579663
M. Wt: 183.20 g/mol
InChI Key: ZHLDCXNEIKAZRP-UHFFFAOYSA-N
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Description

Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by an ethyl ester group at the 2-position and a methoxymethyl group at the 3-position of the pyrrole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of pyrrole derivatives with appropriate reagents. One common method is the alkylation of 3-hydroxymethylpyrrole with methanol in the presence of an acid catalyst, followed by esterification with ethyl chloroformate. The reaction conditions often include:

    Temperature: 0-25°C

    Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid

    Solvents: Methanol, dichloromethane

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include:

    Continuous flow reactors: for better temperature and reaction control

    Purification steps: such as distillation or recrystallization to remove impurities

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group to alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products

    Oxidation Products: Aldehydes, carboxylic acids

    Reduction Products: Alcohols

    Substitution Products: Various substituted pyrrole derivatives

Scientific Research Applications

Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups involved. It may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:

    Ethyl 2-pyrrolecarboxylate: Lacks the methoxymethyl group, leading to different reactivity and applications.

    3-Methyl-1H-pyrrole-2-carboxylate: Contains a methyl group instead of a methoxymethyl group, affecting its chemical properties.

    Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate: The hydroxymethyl group provides different reactivity compared to the methoxymethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H13NO3/c1-3-13-9(11)8-7(6-12-2)4-5-10-8/h4-5,10H,3,6H2,1-2H3

InChI Key

ZHLDCXNEIKAZRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1)COC

Origin of Product

United States

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